8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-3-iodo-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESLSDQYFSPLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Iodine-Promoted Cyclocondensation in Aqueous Media
A recent environmentally sustainable method involves iodine-promoted synthesis of 2-substituted imidazo[1,2-a]pyridines in aqueous media, which can be adapted for preparing halogenated derivatives such as this compound.
- Procedure : Condensation of 2-aminopyridine derivatives with aryl methyl ketones in the presence of iodine as a catalyst.
- Catalyst loading : Optimal iodine loading is around 30 mol %.
- Solvent system : Water, sometimes with surfactants like sodium dodecyl sulfate (SDS) to form micellar media enhancing reaction rates.
- Temperature : Mild heating at 40 °C accelerates the reaction.
- Reaction time : Typically 8–24 hours depending on conditions.
- Yield : Moderate to good yields (up to 83% for related compounds) have been reported.
This method allows the formation of imidazo[1,2-a]pyridines with iodine substituents at the 3-position, which is critical for the target compound. Chlorination at the 8-position can be introduced either by using chlorinated starting materials or via selective chlorination post-cyclization.
Halogenation Strategies for 8-Chloro and 3-Iodo Substitutions
- Chlorination : Introduction of chlorine at the 8-position can be achieved by starting with 8-chloro-2-aminopyridine or via electrophilic chlorination of the imidazo[1,2-a]pyridine core.
- Iodination : The 3-iodo substitution is typically introduced via iodine-promoted cyclization or via regioselective iodination using iodine or N-iodosuccinimide (NIS) after the imidazo[1,2-a]pyridine scaffold is formed.
Detailed Reaction Conditions and Optimization Data
The following table summarizes key parameters and yields from iodine-promoted aqueous synthesis of 2-arylimidazo[1,2-a]pyridines, which can be extrapolated to prepare this compound:
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Iodine (I2) | 30 mol % optimal; excess (>1 equiv) reduces yield due to side oxidation |
| Surfactant | Sodium dodecyl sulfate (SDS) | 10 mol % SDS enhances micellar catalysis and yield |
| Temperature | 40 °C | Mild heating accelerates reaction; room temp slower |
| Solvent | Water | Environmentally friendly, “on-water” or micellar media |
| Reaction time | 8–24 hours | Depends on temperature and catalyst loading |
| Yield | Up to 83% (for related compounds) | Moderate to good yields reported |
| Additives | Lewis acids (e.g., La(OTf)3) | Can slightly reduce reaction time but may lower yield |
Preparation of Stock Solutions and Formulations
For handling and further applications, stock solutions of this compound are prepared with precise molarity calculations. A typical preparation table is as follows (adapted from related compound data):
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.42 | 0.68 | 0.34 |
| 5 | 17.09 | 3.42 | 1.71 |
| 10 | 34.19 | 6.84 | 3.42 |
Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used sequentially to prepare in vivo formulations, ensuring clarity at each step by vortexing, ultrasound, or mild heating.
Summary of Research Findings
- Iodine is an effective catalyst for the synthesis of 3-iodo-substituted imidazo[1,2-a]pyridines in aqueous media.
- The use of surfactants like SDS creates micellar environments that enhance reaction rates and yields.
- Mild heating (~40 °C) optimizes the reaction time without compromising product integrity.
- Excess iodine or co-oxidants can lead to side reactions, reducing yield.
- Chlorination at the 8-position is best introduced via chlorinated starting materials or selective electrophilic chlorination.
- The method is scalable and environmentally friendly, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, forming simpler derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine serves as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions allows for the generation of functionalized derivatives that can be utilized in multiple applications. Common synthetic methods include:
- Multicomponent reactions : These reactions allow for the simultaneous formation of multiple bonds and functional groups.
- Condensation reactions : These are used to form larger molecules by combining smaller ones, often with the release of a small molecule like water.
- Intramolecular cyclizations : These reactions facilitate the formation of cyclic compounds from linear precursors.
The compound's reactivity is enhanced by its halogen substituents, making it suitable for diverse synthetic pathways in organic chemistry .
Pharmaceutical Chemistry
The biological activity of this compound has been a focal point in pharmaceutical research. Its interactions with specific molecular targets within biological systems suggest potential therapeutic applications. Key areas include:
- Anticancer research : The compound has shown promise in modulating various cellular processes that could be beneficial in cancer treatment.
- Cholinesterase inhibition : Similar imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Case Study: Cholinesterase Inhibition
A study evaluated several imidazo[1,2-a]pyridine derivatives for their AChE and BChE inhibitory activities. The results indicated that compounds with specific side chains exhibited varying levels of inhibition, with some showing IC50 values below 100 µM, highlighting their potential as therapeutic agents against cholinergic dysfunctions .
Antimicrobial Activity
Research has indicated that certain derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure–activity relationship (SAR) studies have guided the development of these compounds, leading to enhanced efficacy against resistant strains .
Structure-Activity Relationship Studies
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to its structure can lead to variations in biological activity, allowing researchers to tailor compounds for specific therapeutic targets.
Data Table: Summary of Biological Activities
| Compound Derivative | Target | Activity | IC50 Value (µM) |
|---|---|---|---|
| 8-Chloro Derivative | AChE | Inhibition | 79 |
| Biphenyl Derivative | BChE | Inhibition | 65 |
| Imidazo Derivative | MDR-TB | Activity | Not specified |
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The positions and types of substituents critically determine solubility, stability, and electronic properties. Key comparisons include:
6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride
- Substituents : 6-Cl, 8-I, hydrochloride salt.
- Molecular Weight : 314.94 g/mol.
- Key Differences : The chlorine and iodine positions are reversed compared to the target compound. The hydrochloride salt enhances aqueous solubility, whereas the target compound’s neutral form likely has lower solubility .
2-Methyl-3-nitroimidazo[1,2-a]pyridine
- Substituents: 2-Me, 3-NO₂.
- Molecular Weight : 177.16 g/mol.
- Key Differences: The nitro group (NO₂) at position 3 is a stronger electron-withdrawing group than iodine, reducing electron density in the aromatic system.
8-Fluoroimidazo[1,2-a]pyridine
- Substituents : 8-F.
- Molecular Weight : ~151.1 g/mol.
- Key Differences : Fluorine’s small size and high electronegativity make it a bioisostere for hydrogen or chlorine. It modulates GABA receptor activity, suggesting halogen position and size significantly impact target binding .
Biological Activity
8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structural features, particularly the presence of chlorine and iodine atoms, enhance its reactivity and potential for various biological applications. This compound has garnered attention for its promising biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen atoms in the structure are known to enhance binding affinity to various enzymes and proteins involved in critical biochemical pathways. For instance, it may inhibit the activity of certain enzymes related to disease progression, thereby showcasing its potential as a therapeutic agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant inhibitory effects against various cancer cell lines. For example, compounds derived from similar imidazo[1,2-a]pyridine structures exhibit moderate to high cytotoxicity against HCT-116 and HeLa cells, indicating that this compound may possess comparable or enhanced activity .
Case Studies
- Cell Viability Assays : In a study assessing the cytotoxic effects of various imidazo derivatives on cancer cell lines, this compound was tested alongside other compounds. The results indicated an IC50 value that suggests effective inhibition of cell proliferation in malignant cells while maintaining minimal toxicity towards normal cell lines .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with mitochondrial pathways could lead to apoptosis in cancer cells. This is likely mediated by its ability to disrupt mitochondrial membrane potential and induce oxidative stress, which are critical factors in cancer cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported effective inhibition of bacterial strains such as Klebsiella planticola and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Lacks halogen atoms | Lower reactivity | Base structure for comparison |
| 8-Chloro-2-methylimidazo[1,2-a]pyridine | Contains chlorine only | Moderate anticancer activity | Less reactive than 8-Chloro-3-iodo |
| 3-Iodo-2-methylimidazo[1,2-a]pyridine | Contains iodine only | Moderate biological activity | Limited compared to dual halogenated compound |
The presence of both chlorine and iodine in this compound significantly enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for 8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine and its analogs?
Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between α-haloketones and aminopyridines. For example, halogenation at the 3-position (e.g., iodine or chlorine) can be achieved using electrophilic substitution or metal-catalyzed cross-coupling reactions . Friedel-Crafts acylation has also been optimized for regioselective functionalization at the C-3 position, employing Lewis acids like AlCl₃ to enhance yield and purity . A representative procedure involves reacting 2-aminonicotinate derivatives with α-haloketones, followed by halogenation under controlled conditions to introduce substituents like chlorine or iodine .
Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For instance, distinct shifts for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~7–8.5 ppm) help verify structural integrity .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, particularly for halogenated derivatives (e.g., chlorine and iodine exhibit characteristic isotopic clusters) .
- X-ray Crystallography : Used to resolve ambiguities in substitution patterns, as seen in studies of imidazo[1,2-a]pyridine-8-carboxamides .
Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds?
Answer: Imidazo[1,2-a]pyridines exhibit diverse pharmacological properties, including:
- Antiviral Activity : Derivatives like 6-bromoimidazo[1,2-a]pyridines inhibit viral replication by targeting cyclin-dependent kinases (CDKs) .
- Neuroactive Effects : Certain analogs act as GABAₐ receptor modulators, showing anxiolytic and anticonvulsant potential .
- Antimicrobial Action : Halogenated derivatives (e.g., chloro- and iodo-substituted) demonstrate enhanced bioactivity due to improved lipophilicity and target binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in halogenation steps?
Answer: Key strategies include:
- Catalyst Screening : Lewis acids (e.g., FeCl₃ or ZnCl₂) improve electrophilic substitution efficiency for iodine or chlorine incorporation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of halogenating agents like N-iodosuccinimide .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during halogenation, as shown in Friedel-Crafts acylation protocols .
Q. What methodologies enable regioselective functionalization at the C-3 position of imidazo[1,2-a]pyridines?
Answer: Regioselectivity is achieved via:
- Directed Metalation : Using directing groups (e.g., amides or esters) to guide halogenation or cross-coupling reactions at the electron-rich C-3 position .
- Friedel-Crafts Acylation : Acetyl groups are introduced selectively at C-3 using AlCl₃ as a catalyst, avoiding competing reactions at other positions .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Answer: SAR insights include:
- Halogen Substitution : Chlorine and iodine at C-8 enhance metabolic stability and target affinity, as seen in CDK inhibitors .
- Methyl Group Effects : A 2-methyl group improves steric hindrance, reducing off-target interactions while maintaining bioactivity .
- Carboxamide Functionalization : Introducing carboxamide groups at C-8 broadens interaction with hydrogen-bonding residues in enzyme active sites .
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer: Approaches include:
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition and cell-based viability tests) to rule out false positives .
- Structural Analysis : Compare X-ray crystallography data of ligand-target complexes to identify critical binding motifs .
- Metabolic Profiling : Assess derivative stability under physiological conditions to explain discrepancies in in vitro vs. in vivo efficacy .
Q. What role do functional groups play in modulating the physicochemical properties of imidazo[1,2-a]pyridines?
Answer:
- Halogens (Cl, I) : Increase molecular weight and lipophilicity (logP), improving membrane permeability but potentially reducing solubility .
- Methyl Groups : Enhance metabolic stability by blocking oxidative sites on the heterocyclic core .
- Carboxamides : Improve water solubility and hydrogen-bonding capacity, critical for target engagement in polar binding pockets .
Methodological Recommendations
- For synthesis, prioritize protocols with catalytic Lewis acids and regioselective directing groups .
- In SAR studies, combine computational docking with experimental mutagenesis to validate key substituent effects .
- Use HRMS and 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities in novel derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
